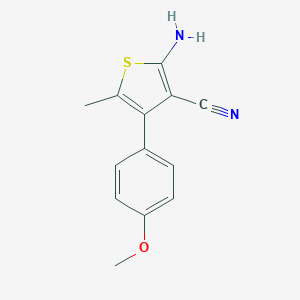

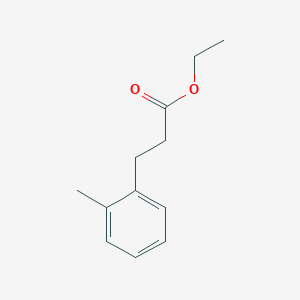

2-氨基-4-(4-甲氧基苯基)-5-甲基噻吩-3-碳腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound belongs to a class of organic molecules with significant potential in various applications, including materials science and pharmaceuticals. Its structure features a thiophene ring, which is a common motif in molecules exhibiting interesting electronic properties, and a nitrile group that contributes to its reactivity and potential for further functionalization.

Synthesis Analysis

The synthesis of related thiophene derivatives often involves the Gewald synthesis technique, utilizing ketones, malononitrile, a mild base, and sulfur powder. For example, Divyaraj Puthran et al. (2019) synthesized related compounds using this method, highlighting the versatility and efficacy of this synthetic approach in constructing complex thiophene-based structures (Puthran et al., 2019).

Molecular Structure Analysis

X-ray crystallography is a powerful tool for elucidating the molecular structure of thiophene derivatives. For instance, the crystal structure of a related compound, "3-Amino-1-(4-Chlorophenyl)-9-Methoxy-1H-Benzo[f]Chromene-2-Carbonitrile," was determined, offering insights into the arrangement of atoms and the overall geometry of such molecules (Okasha et al., 2022).

科学研究应用

1. Crystallography

- Methods of application: The crystal structure was determined using X-ray diffraction techniques. The crystal was a colourless block with a size of 0.20 × 0.18 × 0.17 mm. The wavelength used was Mo Kα radiation (0.71073 Å). The diffractometer used was a Bruker APEX-II .

- Results or outcomes: The asymmetric unit of the title crystal structure was determined. The crystal structure was found to be monoclinic, with cell parameters a = 8.6539 (4) Å, b = 16.7491 (9) Å, c = 10.5511 (5) Å, β = 104.304 (5)°, V = 1481.92 (13) Å^3 .

2. Organic Synthesis

- Summary of the application: The compound “2-Amino-4-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile” has been synthesized via Schiff bases reduction route. This compound is an important starting material for the synthesis of many compounds such as azo dyes and dithiocarbamate .

- Methods of application: The synthesis involved the reduction of nitriles and amides in the presence of catalysts such as LiAlH4 and NaBH4 .

- Results or outcomes: The molecular structures of the synthesized compounds were reported. The compounds crystallized as monomeric entities in orthorhombic and monoclinic crystal systems .

安全和危害

As with any chemical compound, handling this compound would require appropriate safety measures. Without specific information, it’s difficult to comment on the exact safety and hazards associated with this compound.

未来方向

Future research could explore the synthesis, properties, and potential applications of this compound. Given its functional groups, it could be of interest in fields such as medicinal chemistry, materials science, or synthetic organic chemistry.

属性

IUPAC Name |

2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2OS/c1-8-12(11(7-14)13(15)17-8)9-3-5-10(16-2)6-4-9/h3-6H,15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOBQZXVLOBZACE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(S1)N)C#N)C2=CC=C(C=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30350060 |

Source

|

| Record name | 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carbonitrile | |

CAS RN |

100005-23-0 |

Source

|

| Record name | 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Hydroxy-2-[(5-oxo-1-cyclopenten-1-yl)methyl]-2-cyclohexen-1-one](/img/structure/B8687.png)

![Methyl 1-[5-(hydroxymethyl)-2-furyl]-9H-beta-carboline-3-carboxylate](/img/structure/B8706.png)

![Thiazolo[5,4-d]pyrimidine, 5-amino-2-(ethylthio)-](/img/structure/B8709.png)